molecular formula C10H7Cl2NOS2 B5859635 S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate

Cat. No.: B5859635
M. Wt: 292.2 g/mol
InChI Key: UMWVUVSDDUHJEA-UHFFFAOYSA-N
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Description

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is a sulfur-containing heterocyclic compound characterized by a 4,5-dihydrothiazole ring linked to a 2,4-dichlorobenzene moiety via a carbothioate group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine substituents on the benzene ring and the nucleophilic thiazoline sulfur atom .

Properties

IUPAC Name

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS2/c11-6-1-2-7(8(12)5-6)9(14)16-10-13-3-4-15-10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWVUVSDDUHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate typically involves the reaction of 2,4-dichlorobenzenecarbothioic acid with 4,5-dihydro-1,3-thiazole. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: In medicine, derivatives of this compound are being investigated for their anticancer properties. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of biocides, fungicides, and other agrochemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . The dichlorobenzene moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Halogenation Patterns

  • S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate (CAS 61966-14-1): Differs in the position and number of chlorine substituents (mono-chloro vs. 2,4-dichloro). Limited pharmacological data available, but structural simplicity may favor synthetic scalability.
  • Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate :

    • Replaces the dichlorobenzene group with an ethyl acetate moiety.
    • Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against Staphylococcus aureus and Escherichia coli), attributed to the thioacetate group’s ability to disrupt bacterial membrane integrity .
    • Lower molecular weight (265.34 g/mol) compared to the dichlorobenzenecarbothioate (327.24 g/mol), which may improve bioavailability .

Thiazole-Based Carbamates

Compounds like thiazol-5-ylmethyl carbamates (e.g., CAS 137592-04-2) share the thiazole core but differ in functional groups:

  • Carbamate linkage (O-CO-NR₂) vs. carbothioate (S-CO-O-).
  • Enhanced hydrolytic stability in carbamates due to reduced electrophilicity at the carbonyl carbon.

Key Research Findings

  • Electronic Effects: The 2,4-dichloro substitution increases the compound’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions compared to mono-chloro analogs .
  • Biological Potential: While direct studies on the dichlorobenzenecarbothioate are sparse, thiazole derivatives with sulfur linkages (e.g., thioacetates) demonstrate promising antimicrobial and anticancer profiles, suggesting analogous pathways for the target compound .
  • Stability : Carbothioates are generally more prone to hydrolysis than carbamates, necessitating formulation strategies to improve shelf life .

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